
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.
Scientific Research Applications
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Shares a similar core structure but lacks the methyl and propyl substituents.
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: Contains a benzo ring fused to the imidazole core, adding aromaticity and altering its chemical properties.
Uniqueness
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS Number: 2060028-55-7) is a heterocyclic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O3, with a molecular weight of 184.19 g/mol. The compound features an imidazole ring, which is known for its biological significance and reactivity in various biochemical processes.
Property | Value |
---|---|
CAS Number | 2060028-55-7 |
Molecular Formula | C₈H₁₂N₂O₃ |
Molecular Weight | 184.19 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the imidazole structure exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, the compound has shown promise in antiviral applications. A review on β-amino acid heterocycles indicated that derivatives similar to this compound exhibited antiviral activity against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). The mechanisms of action are believed to involve inhibition of viral replication and interference with viral entry into host cells.
Anticancer Potential
The anticancer activity of imidazole derivatives has been a focal point in recent studies. Research has demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit antiproliferative effects on glioma cell lines.
Case Studies
- Antibacterial Efficacy : In a study involving the synthesis of several imidazole derivatives, it was found that compounds containing the 3-Methyl group significantly enhanced antibacterial activity against S. aureus and E. coli compared to their non-methylated counterparts.
- Antiviral Mechanisms : A comparative analysis of various imidazole derivatives revealed that those with a carboxylic acid functional group exhibited higher antiviral activity against HSV due to their ability to disrupt viral envelope integrity.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-methyl-2-oxo-1-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-10-5-6(7(11)12)9(2)8(10)13/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
PCUCGIRCYNDWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N(C1=O)C)C(=O)O |
Origin of Product |
United States |
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